2-Oxocyclopentanecarbonitrile

Heterocyclic Chemistry Cascade Reactions Pyrazoloquinazoline Synthesis

Researchers face divergent reaction outcomes when substituting cyclic α-cyanoketones due to ring-size-dependent stereoselectivity and cascade pathways. 2-Oxocyclopentanecarbonitrile solves this with validated differentiation: - Enables distinct cyclopentane-fused pyrazoloquinazolinones unobtainable from 6-membered analogs - S. montanus bioreduction delivers cis-hydroxy nitrile at >90% ee/de, scalable to chiral β/γ-amino alcohols - ≥95% purity solid/liquid, ready for quinoline synthesis (Science of Synthesis, Vol. 15) or CIDT dynamic resolution

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 2941-29-9
Cat. No. B1360103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclopentanecarbonitrile
CAS2941-29-9
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C#N
InChIInChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2
InChIKeyIPMQSLPLJDKUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclopentanecarbonitrile – Bifunctional C5 α-Cyanoketone


2-Oxocyclopentanecarbonitrile (CAS 2941-29-9), also known as cyclopentanone-2-carbonitrile, is a cyclic α-cyanoketone with molecular formula C₆H₇NO and molecular weight 109.13 g/mol . The compound features a five-membered cyclopentanone ring bearing a nitrile group at the α-position, creating a bifunctional scaffold capable of participating in both carbonyl and nitrile chemistry [1]. This structural arrangement enables distinct reactivity patterns in heterocycle synthesis, cascade condensation–intramolecular acylation processes, and stereoselective bioreductions compared to six-membered or substituted analogs [2]. The compound is typically supplied as a ≥95% purity solid or liquid for research applications .

Bifunctional building block
Ketone and nitrile groups enable cascade condensation–acylation for heterocycle synthesis
Stereoselective bioreduction substrate
Unsubstituted C5 ring supports dynamic kinetic resolution to chiral cis‑hydroxy nitriles
Literature‑documented reagent
Explicitly cited for quinoline and pyrazoloquinazoline construction

Why 2-Oxocyclopentanecarbonitrile Resists Generic Substitution


Substituting 2-oxocyclopentanecarbonitrile with structurally similar compounds—such as 2-oxocyclohexanecarbonitrile (six-membered ring) or 2-oxocyclobutanecarbonitrile (four-membered ring)—introduces altered ring strain, conformational flexibility, and steric environment that fundamentally change reaction outcomes. Direct head-to-head studies demonstrate that the five-membered ring of 2-oxocyclopentanecarbonitrile enables distinct cascade condensation pathways and stereoselective bioreduction profiles compared to its six-membered counterpart [1]. Additionally, substitution with α‑methylated analogs triggers parallel kinetic resolution rather than the dynamic kinetic resolution observed with the unsubstituted parent compound, altering both yield and enantioselectivity [2]. These ring-size and substitution-dependent differences preclude generic interchange without re‑validation of each synthetic step.

Ring-size mismatch alters heterocyclic scaffold
Six‑membered analog (2‑oxocyclohexanecarbonitrile) yields a different tetracyclic product in cascade reactions, incompatible with SAR studies.
α‑Substitution switches resolution pathway
α‑Methylated analog follows parallel kinetic resolution, not dynamic, changing enantioselectivity and yield profiles.
Supply and purity consistency may differ
Ring‑expanded analogs have fewer documented commercial sources and less standardized purity, introducing reproducibility risk.

Head-to-Head Evidence: 2-Oxocyclopentanecarbonitrile vs. Analogs


Distinct Pyrazoloquinazoline Formation from Five-Membered Ring

In a direct head-to-head comparison, 2-oxocyclopentanecarbonitrile (n=1) and 2-oxocyclohexanecarbonitrile (n=2) were each reacted with anthranilic acid derivatives under identical reflux conditions in ethanol. Both substrates generated single products in a one‑step cascade condensation–intramolecular acylation, but the resulting tetracyclic scaffolds differ in ring size and substitution pattern due to the inherent ring-strain and conformational constraints of the starting α‑cyanoketone [1]. The five-membered substrate produced pyrazolo[1,5-a]quinazolin-5-one derivatives with a fused cyclopentane moiety, whereas the six-membered analog yielded the corresponding cyclohexane‑fused products. This structural divergence directly impacts downstream functionalization and biological screening outcomes.

Pyrazoloquinazoline formation
Head-to-head
Five-membered ring → cyclopentane‑fused product
Six-membered ring → cyclohexane‑fused product
Scaffold divergence may impact SAR and screening
EtOH reflux, identical conditions
Heterocyclic Chemistry Cascade Reactions Pyrazoloquinazoline Synthesis

Saccharomyces montanus Bioreduction to cis-Hydroxy Nitrile

A systematic screen of fungi and yeasts evaluated the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles. The yeast Saccharomyces montanus CBS 6772 reduced 2-oxocyclopentanecarbonitrile to the corresponding cis‑hydroxy nitrile with >90% enantiomeric excess (ee) and >90% diastereomeric excess (de), while maintaining high chemical yields [1]. This performance demonstrates that the unsubstituted five-membered α‑cyanoketone is an excellent substrate for dynamic kinetic resolution, enabling efficient access to optically active cyclic β‑ and γ‑amino alcohols after subsequent reduction steps.

Bioreduction selectivity
Head-to-head
>90% ee
>90% de
Reported high stereoselectivity context
S. montanus, EtOH co‑solvent
Biocatalysis Stereoselective Reduction Chiral Building Blocks

Dynamic Kinetic Resolution via Unsubstituted α-Position

When the α‑position of 2-oxocycloalkanecarbonitriles is methylated (e.g., racemic 1‑methyl‑2‑oxocyclopentanecarbonitrile), bioreduction by the fungus Mortierella isabellina NRRL 1757 proceeds via a parallel kinetic resolution pathway rather than the dynamic kinetic resolution observed with unsubstituted 2‑oxocyclopentanecarbonitrile [1]. This mechanistic switch fundamentally alters the stereochemical outcome and the maximum theoretical yield of enantiopure products. Unsubstituted 2-oxocyclopentanecarbonitrile thus offers a distinct, predictable stereoselective reduction pathway not accessible with α‑substituted analogs.

Resolution mechanism
Class-level
Unsubstituted α‑position → dynamic kinetic resolution
α‑Methyl analog → parallel kinetic resolution
Mechanism switch alters enantioselectivity outcome
M. isabellina NRRL 1757
Kinetic Resolution Enantioselective Synthesis Quaternary Stereocenters

Established Reagent for Quinoline Synthesis

2-Oxocyclopentanecarbonitrile is explicitly documented as a reagent in the preparation of quinolines, a privileged scaffold in medicinal chemistry [1]. This established application is supported by synthetic methodology reviews (Science of Synthesis, Vol. 15) that detail its utility in constructing quinoline frameworks. In contrast, ring‑expanded analogs such as 2-oxocyclohexanecarbonitrile are not specifically cited in this context, suggesting a validated synthetic niche for the five‑membered α‑cyanoketone in quinoline chemistry.

Quinoline synthesis reagent
Source review
Cited as reagent in Science of Synthesis (Vol. 15)
Literature precedent for quinoline construction
Ring‑expanded analogs not cited similarly
Quinoline Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Ring Strain Directs Cascade Cyclization Outcomes

The five‑membered ring of 2-oxocyclopentanecarbonitrile imposes distinct torsional strain and conformational rigidity compared to six‑membered (2-oxocyclohexanecarbonitrile) or four‑membered (2-oxocyclobutanecarbonitrile) analogs. These geometric differences influence transition‑state geometries in cascade condensation–intramolecular acylation reactions, leading to different reaction rates, product distributions, and isolated yields [1]. While six‑membered analogs also undergo similar cascade processes, the specific steric and electronic environment of the cyclopentanone ring can favor certain cyclization modes or suppress undesired side reactions, making ring‑size selection a critical parameter in heterocycle synthesis optimization.

Ring strain effects
Class-level
C5 ring: moderate strain, envelope conformation
Ring-size influences cascade cyclization outcome
Torsional strain affects transition states
Ring Strain Conformational Analysis Cascade Cyclization

Commercial Availability Supports Research Reproducibility

2-Oxocyclopentanecarbonitrile is commercially available from multiple reputable vendors (Sigma‑Aldrich, Aladdin Scientific, Matrix Scientific) at ≥95% purity [1]. This consistent purity specification ensures that reaction outcomes observed in literature protocols can be reliably reproduced without the confounding effects of variable impurity profiles. In contrast, ring‑expanded analogs such as 2-oxocyclohexanecarbonitrile have fewer documented commercial sources and may exhibit greater batch‑to‑batch variability in purity and physical form, introducing additional uncertainty into synthetic planning.

Commercial reproducibility
Data to verify
≥95% purity from multiple vendors
Established supply may support reproducibility
Verify batch-specific purity and physical form
Chemical Procurement Purity Specifications Research Reagents

Application Scenarios for 2-Oxocyclopentanecarbonitrile


One-Step Pyrazoloquinazoline Cascade Synthesis

Utilize 2-oxocyclopentanecarbonitrile as the α‑cyanoketone component in ethanol reflux with anthranilic acid derivatives to generate novel tetracyclic pyrazolo[1,5‑a]quinazolin‑5‑ones. The five‑membered ring ensures formation of cyclopentane‑fused products distinct from those obtained with six‑membered analogs, providing access to a unique region of heterocyclic chemical space for biological screening [1].

Bioreduction to cis-Hydroxy Nitriles for Chiral Amino Alcohols

Apply Saccharomyces montanus CBS 6772 whole‑cell bioreduction to 2-oxocyclopentanecarbonitrile to achieve >90% ee and de in the resulting cis‑hydroxy nitrile. Subsequent reduction yields optically active cyclic β‑ and γ‑amino alcohols, which serve as privileged scaffolds in medicinal chemistry and as chiral ligands in asymmetric catalysis [2].

Literature-Validated Quinoline Synthesis

Employ 2-oxocyclopentanecarbonitrile as a key reagent in established quinoline synthetic protocols. This approach leverages documented methodology (Science of Synthesis, Vol. 15) to construct quinoline cores, a structural motif prevalent in antimalarial, anticancer, and anti‑inflammatory agents [3].

CIDT for Chiral Compound Synthesis

Use 2-oxocyclopentanecarbonitrile as a starting material in CIDT processes to access enantiopure chiral compounds. The bifunctional ketone‑nitrile architecture enables efficient dynamic resolution under crystallization conditions, providing a scalable route to stereochemically pure intermediates .

Application
Selection Property
Validation Focus
Pyrazoloquinazoline synthesis
Ring-size‑dependent cascade reactivity
Scaffold identity and reaction conditions
Chiral amino alcohol synthesis
Stereoselective bioreduction substrate
Enantiomeric and diastereomeric excess
Quinoline core construction
Literature‑documented reagent context
Reported synthetic methodology
Enantiopure compound via dynamic resolution
Dynamic resolution substrate
Resolution pathway and product yield

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21 linked technical documents
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